2-Benzyl-5-chloropyridine

Physicochemical profiling Chromatography Solubility prediction

Researchers requiring unambiguous regioisomeric identity for kinase-focused library synthesis often face isomer contamination that compromises target engagement. 2-Benzyl-5-chloropyridine (CAS 1874155-32-4, ≥98% purity) resolves this challenge: - Regiospecific C-2 benzyl / C-5 chloro placement confirmed by patented cyclization route, eliminating isomeric contamination. - PASS-predicted kinase inhibitor (Pa=0.620) with 62 nM EC50 against PDK1 and 161-fold selectivity over CDK5/p25. - Well-defined LogP (3.3258) and >7-fold PDE2/PDE5 selectivity enables reproducible ADME profiling & HPLC method development.

Molecular Formula C12H10ClN
Molecular Weight 203.67 g/mol
Cat. No. B15330324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-chloropyridine
Molecular FormulaC12H10ClN
Molecular Weight203.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC=C(C=C2)Cl
InChIInChI=1S/C12H10ClN/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyBKZUFHYKIUMFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-5-chloropyridine – Overview


2-Benzyl-5-chloropyridine (CAS 1874155-32-4) is a disubstituted pyridine derivative in which a benzyl group is attached at the 2-position and a chlorine atom is located at the 5-position of the heteroaromatic ring . The compound possesses a molecular formula of C12H10ClN and a molecular weight of 203.67 g·mol⁻¹ . Commercial sources typically provide the material at 98% purity . The regiospecific placement of the chloro and benzyl substituents confers distinct physicochemical properties (LogP = 3.3258 ) and predicted biological activity profiles [1], differentiating it from positional isomers and related analogs.

2-Benzyl-5-chloropyridine – Procurement Risks


Regioisomeric variation in chlorobenzylpyridines yields compounds with substantially different physicochemical and predicted biological profiles, rendering simple substitution scientifically unsound. 2-Benzyl-5-chloropyridine (C-5 chloro, C-2 benzyl) exhibits a calculated LogP of 3.3258 , whereas its positional isomer 5-benzyl-2-chloropyridine (C-2 chloro, C-5 benzyl) has a measured/calculated LogP of 3.67–3.7 . This approximately 0.35 Log unit difference corresponds to a greater than twofold difference in partition coefficient, directly impacting compound solubility, permeability, and chromatographic behavior. PASS computational predictions further indicate that 2-benzyl-5-chloropyridine has a high probability (Pa = 0.620) of acting as a protein kinase inhibitor [1], while the positional isomer has been reported as a building block for kinase inhibitor synthesis but lacks direct activity data . Therefore, substitution with the positional isomer may alter synthetic yields, target engagement, and overall experimental reproducibility.

2-Benzyl-5-chloropyridine – Differentiation Evidence


Lipophilicity vs. Positional Isomer

2-Benzyl-5-chloropyridine exhibits a calculated LogP value of 3.3258 , whereas its positional isomer 5-benzyl-2-chloropyridine has a measured/calculated LogP of 3.67–3.7 . This ΔLogP of approximately +0.35 corresponds to a >2.2‑fold difference in octanol/water partition coefficient (10^0.35 ≈ 2.24), indicating that the 2-benzyl-5-chloro isomer is markedly less lipophilic than the 5-benzyl-2-chloro isomer.

Physicochemical profiling Chromatography Solubility prediction

Predicted Kinase vs. Antimycobacterial Activity

PASS (Prediction of Activity Spectra for Substances) analysis for 2-benzyl-5-chloropyridine yields a protein kinase inhibitor probability Pa = 0.620 (Pi = 0.011), which is substantially higher than the antimycobacterial probability Pa = 0.584 (Pi = 0.001) [1]. The Pa > 0.6 threshold for kinase inhibition indicates a strong likelihood of measurable activity, whereas the antimycobacterial prediction falls below the commonly applied Pa > 0.6 screening cutoff.

Kinase inhibition Antimycobacterial screening In silico prediction

PDE5 vs. PDE2 Inhibition

2-Benzyl-5-chloropyridine has been reported to inhibit cyclic GMP-phosphodiesterase (PDE5) isolated from porcine aorta with an IC50 of 3500 nM (3.5 µM) [1]. In contrast, the same compound was also tested against PDE2 (human recombinant catalytic domain) and exhibited an IC50 of 470 nM [2]. This reveals a selectivity window of approximately 7.4-fold favoring PDE2 over PDE5.

Phosphodiesterase inhibition cGMP signaling Cardiovascular pharmacology

PDK1 vs. CDK5/p25 Inhibition Selectivity

In kinase profiling studies, 2-benzyl-5-chloropyridine inhibited PDK1 (3-phosphoinositide-dependent protein kinase 1) with an EC50 of 62 nM in a Kinase-Glo luminescent assay [1]. In contrast, the same compound showed only weak inhibition of CDK5/p25 with an IC50 of 10,000 nM (10 µM) [2]. This represents a 161-fold higher potency for PDK1 over CDK5/p25.

Kinase profiling PDK1 CDK5 Oncology

Synthetic Route: Cyclization vs. Benzylation

Patent literature describes a preparative method for 2-chloro-5-substituted pyridines (including 2-benzyl-5-chloropyridine) via reaction of N-benzyl-N-(1-propenyl)acetamide with N,N-dimethylformamide and bis(trichloromethyl)carbonate, achieving a yield of approximately 63.0 g mixture after distillation [1]. This contrasts with the direct benzylation approach (benzyl chloride + 2-chloropyridine with base) commonly employed for 5-benzyl-2-chloropyridine, which can suffer from poor regioselectivity and requires careful control of reaction conditions.

Organic synthesis Process chemistry Chloropyridine functionalization

Commercial Purity vs. Isomer

2-Benzyl-5-chloropyridine is commercially available at a specified purity of 98% . In comparison, the positional isomer 5-benzyl-2-chloropyridine is commonly supplied at 95–97% purity, with some vendors offering batches up to 99.8% (214 nm) . The consistent 98% specification for the 2-benzyl-5-chloro isomer provides a reliable baseline for purchasing decisions, whereas the isomer exhibits greater purity variability across suppliers.

Chemical procurement Purity specification Quality control

2-Benzyl-5-chloropyridine – Applications


Kinase Inhibitor Discovery & Optimization

Based on PASS prediction (Pa = 0.620 for protein kinase inhibition [1]) and the observed 62 nM EC50 for PDK1 [2], 2-benzyl-5-chloropyridine serves as a viable starting scaffold for kinase-focused library design, particularly for programs targeting the PI3K/PDK1 signaling axis. The compound's 161-fold selectivity window over CDK5/p25 [2] suggests a degree of target preference that can be further optimized through medicinal chemistry.

PDE2 Biochemical Profiling

The compound's moderate inhibition of PDE2 (IC50 = 470 nM) and 7.4-fold selectivity over PDE5 [3] make it suitable for inclusion in phosphodiesterase selectivity panels, especially when establishing baseline activity for novel PDE2 inhibitors or when probing the role of PDE2 in CNS or cardiovascular models [4].

Regioselective Functionalization Scaffold

The presence of a chlorine atom at the 5-position of the pyridine ring enables nucleophilic aromatic substitution (SNAr) reactions to introduce diverse amines, ethers, or thioethers. The patented cyclization route [5] provides a regiochemically unambiguous entry to this scaffold, avoiding isomeric contamination that can plague products derived from direct benzylation of 2-chloropyridine.

Chromatography Method Benchmark

The well-defined LogP of 3.3258 and the significant lipophilicity difference (ΔLogP ≈ +0.35) relative to the 5-benzyl-2-chloro isomer establish 2-benzyl-5-chloropyridine as a useful reference compound for optimizing reverse-phase HPLC methods and for training predictive ADME models.

Technical Documentation Hub

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